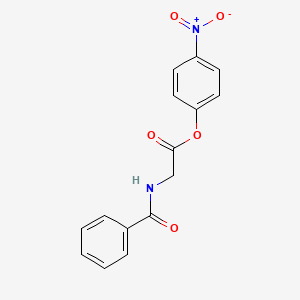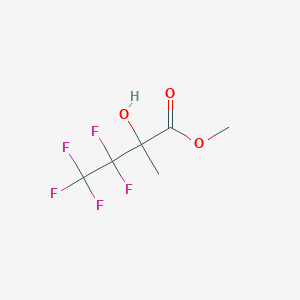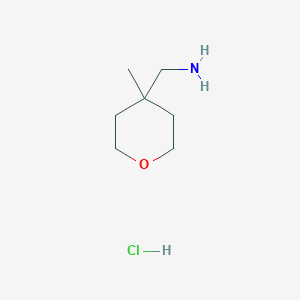
4-nitrophenyl N-benzoylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-nitrophenyl N-benzoylglycinate and its derivatives has been a subject of research. For instance, the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Another study reported the synthesis of lenvatinib, an anticancer drug, using 4-nitrophenyl cyclopropylcarbamate .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) is a commonly studied reaction involving 4-nitrophenyl compounds . This reaction is used as a model to assess the activity of nanostructured materials .Aplicaciones Científicas De Investigación
Photocatalytic Applications
The study of photocatalytic degradation of 4-nitrophenol with ZnO supported nano-clinoptilolite zeolite under UV irradiation highlighted the effectiveness of these compounds in environmental remediation. The photocatalyst prepared by ion exchanging nano-clinoptilolite in a zinc nitrate aqueous solution demonstrated significant degradation rates for 4-nitrophenol, suggesting its potential for treating industrial effluents containing nitroaromatic pollutants (Nezamzadeh-Ejhieh & Khorsandi, 2014).
Polymer Science
Research on the copolymerization of 4-nitrophenyl acrylate with glycidyl methacrylate has led to the synthesis of polymers with specific characteristics, including reactivity ratios and thermal stability. These studies are crucial for developing materials with tailored properties for various industrial applications, such as coatings and adhesives (Thamizharasi, Gnanasundaram, & Reddy, 1997).
Fluorescence Assays
The development of fluorescence assays for phospholipid membrane asymmetry using 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid (NBD-lipid) analogues is another notable application. These assays are instrumental in studying lipid transport and membrane structure, providing valuable insights into cellular processes (McIntyre & Sleight, 1991).
Synthesis of Peptide Derivatives
The synthesis of peptide derivatives with three peptide chains connected by a nitrogen atom showcases the utility of 4-nitrophenyl N-benzoylglycinate in the field of bioorganic chemistry. These compounds serve as templates for creating C3-symmetric peptide derivatives, which are of interest for their potential biological activities and applications in drug design (Trojandt et al., 1995).
Safety and Hazards
Direcciones Futuras
Future research could focus on the synthesis of 4-nitrophenyl N-benzoylglycinate and its derivatives, as well as their potential applications. For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is a promising area of research . Additionally, the development of novel methods for the synthesis of related compounds, such as lenvatinib, is also a potential area of future research .
Mecanismo De Acción
Target of Action
The primary target of 4-nitrophenyl N-benzoylglycinate is involved in the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials . This reaction is a benchmark for assessing the activity of these materials .
Mode of Action
The compound interacts with its targets through a process of hydrolysis and ethylaminolysis .
Biochemical Pathways
The biochemical pathways affected by 4-nitrophenyl N-benzoylglycinate are related to the reduction of 4-NP . This reduction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
Result of Action
The result of the compound’s action is the reduction of 4-NP, which is used to assess the activity of nanostructured materials . The compound’s interaction with its targets leads to the formation of an anionic tetrahedral intermediate .
Action Environment
The action of 4-nitrophenyl N-benzoylglycinate can be influenced by environmental factors. For instance, the catalytic reduction of 4-NP is performed in an aqueous environment . Additionally, the hydrolysis of 2-chloro-4-nitrophenyl N-benzoylsarcosinate, a related compound, occurs in a neutral solution .
Propiedades
IUPAC Name |
(4-nitrophenyl) 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-14(10-16-15(19)11-4-2-1-3-5-11)22-13-8-6-12(7-9-13)17(20)21/h1-9H,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOAJFPTNSFEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49675813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2929499.png)
![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)

![1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B2929505.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)thiophene-2-carboxamide](/img/structure/B2929507.png)
![3'-(3-chloro-4-methoxyphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2929512.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2929513.png)




![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)
![(5-Methylpyrazin-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2929521.png)